molecular formula C10H9ClF3N3 B1421679 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride CAS No. 1290901-36-8

5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride

Cat. No. B1421679
CAS RN: 1290901-36-8
M. Wt: 263.65 g/mol
InChI Key: SAOJJWBEHLSXHD-UHFFFAOYSA-N
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Description

“5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride” is an organic compound. It belongs to the class of organic compounds known as trifluoromethylbenzenes. These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Scientific Research Applications

Synthesis and Characterization

  • A novel series of derivatives, including 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride, were synthesized and characterized. These derivatives demonstrated promising antimicrobial activities against both Gram-positive and Gram-negative bacterial strains (Idrees et al., 2019).

Anticancer Activity

  • Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from a similar compound, showed potential as anticancer agents against various cancer cell lines including lung, breast, prostate, and cervical cancer (Chavva et al., 2013).

Antibacterial Activity

  • Synthesized compounds derived from 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-3-amine were evaluated for their antibacterial activity, showing effectiveness against certain bacterial strains (Leelakumar et al., 2022).

Antimycobacterial Agents

  • A series of 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids starting from a compound structurally similar to 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride exhibited promising antimycobacterial activity, particularly against Mycobacterium smegmatis (Emmadi et al., 2015).

Antitumor Activity

  • A related compound, 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a] pyrimidine, displayed significant inhibition against human lung adenocarcinoma and gastric cancer cell lines, suggesting potential antitumor activities (Liu et al., 2020).

Breast Cancer Treatment

  • Novel amide derivatives of a similar compound showed antiproliferative activity against the human breast cancer cell line MCF7, indicating potential for breast cancer treatment (Panneerselvam et al., 2022).

Safety And Hazards

The safety data sheet for a similar compound, 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(14)16-15-8;/h1-5H,(H3,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOJJWBEHLSXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride

CAS RN

1290901-36-8
Record name 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride
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5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride
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5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride
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5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride
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5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride
Reactant of Route 6
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride

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